molecular formula C20H20FN3O2S B2712661 2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380068-84-6

2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2712661
CAS No.: 2380068-84-6
M. Wt: 385.46
InChI Key: AIBGXHPPWJHWSN-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core, a cyclopropyl group, and a sulfonylazetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the cyclopropyl group, and the attachment of the sulfonylazetidinyl moiety. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved by reacting ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane or cyclopropyl halides.

    Attachment of Sulfonylazetidinyl Moiety: This can be done through sulfonylation reactions using sulfonyl chlorides and azetidinyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1-[1-(4-chloro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole
  • 2-Cyclopropyl-1-[1-(4-bromo-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole

Uniqueness

2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13-10-15(21)8-9-19(13)27(25,26)23-11-16(12-23)24-18-5-3-2-4-17(18)22-20(24)14-6-7-14/h2-5,8-10,14,16H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBGXHPPWJHWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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